![molecular formula C7H16ClN B2566698 2,2,5-Trimethylpyrrolidine hydrochloride CAS No. 6620-67-3](/img/structure/B2566698.png)
2,2,5-Trimethylpyrrolidine hydrochloride
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Overview
Description
2,2,5-Trimethylpyrrolidine hydrochloride, also known as TMPH, is a chemical compound that has gained considerable attention in recent years due to its unique physical and chemical properties. It is sold by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of 2,2,5-Trimethylpyrrolidine hydrochloride is C7H16ClN. The molecular weight is 149.66. The SMILES string representation is CC1CCC©©N1 .Scientific Research Applications
Synthesis Techniques
- Synthesis from Amino Acids : A study by Li Zi-cheng (2009) detailed the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid. This process involved silanization and cyclization to produce (S)-3-trimethylsilyoxy-2-pyrrolidinone, followed by reduction and hydrochloride salt formation.
Chemical Derivatives and Properties
- Pyrrolidine Derivatives : Ohki and Yoshino (1968) synthesized cis- and trans-1, 2, 5-Trimethylpyrrolidines, studying their NMR spectra and quaternization rates. They applied these methods to diastereoisomers of 3-(diphenylmethylene)-1, 2, 5-trimethylpyrrolidine, identifying their isomers (Ohki & Yoshino, 1968).
Pharmaceutical Relevance
- Pharmacology of Related Compounds : A study by Ogawa et al. (2002) investigated the pharmacology of a novel 5-HT2A receptor antagonist, which included a pyrrolidine hydrochloride derivative. This compound demonstrated significant inhibition of platelet aggregation and potent 5-HT(2A) receptor antagonistic properties (Ogawa et al., 2002).
Crystallography and Chirality
- Chiral Resolution by Crystallization : Research by Gourlay et al. (2008) validated a predictive approach for spontaneous resolution in crystallization of chiral compounds, including a study on trimethylpyrrolidine derivatives (Gourlay et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2,2,5-trimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-5-7(2,3)8-6;/h6,8H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGPUXQWCAJGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-Trimethylpyrrolidine hydrochloride | |
CAS RN |
6620-67-3 |
Source
|
Record name | 2,2,5-trimethylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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